1-(Butylphenyl)ethan-1-one
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Overview
Description
1-(Butylphenyl)ethan-1-one, also known as 1-(Butylphenyl)ethanone, is an organic compound with the molecular formula C12H16O. It is a member of the acetophenone family, characterized by a butyl group attached to the phenyl ring. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of butylbenzene with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction typically occurs under reflux conditions, producing the desired ketone .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(Butylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents such as lithium aluminum hydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Butylbenzoic acid.
Reduction: 1-(Butylphenyl)ethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(Butylphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of analgesics and anti-inflammatory agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(Butylphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can further react to produce various metabolites .
Comparison with Similar Compounds
1-(4-Butylphenyl)ethan-1-one: Similar in structure but with the butyl group at the para position.
4’-tert-Butylacetophenone: Contains a tert-butyl group instead of a butyl group.
1-(2-Butylphenyl)ethan-1-one: The butyl group is at the ortho position
Uniqueness: 1-(Butylphenyl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the butyl group affects the compound’s chemical behavior, making it distinct from its isomers and analogs .
Properties
CAS No. |
25496-16-6 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2-butylphenyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
PLPLNIPMXUXDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
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